Asn-Gln

Description

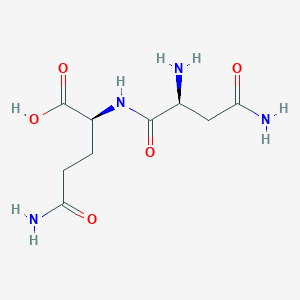

Structure

3D Structure

Properties

CAS No. |

14608-83-4 |

|---|---|

Molecular Formula |

C9H16N4O5 |

Molecular Weight |

260.25 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C9H16N4O5/c10-4(3-7(12)15)8(16)13-5(9(17)18)1-2-6(11)14/h4-5H,1-3,10H2,(H2,11,14)(H2,12,15)(H,13,16)(H,17,18)/t4-,5-/m0/s1 |

InChI Key |

QCWJKJLNCFEVPQ-WHFBIAKZSA-N |

SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)N |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)N |

Pictograms |

Flammable |

Origin of Product |

United States |

Foundational & Exploratory

The Asn-Gln Dipeptide: A Technical Guide on its Discovery, Synthesis, and Biological Significance

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Asparagine-Glutamine (Asn-Gln), with the chemical formula C9H16N4O5, is a fundamental building block of proteins. While the individual amino acids, asparagine and glutamine, have been extensively studied for their critical roles in cellular metabolism, neurotransmission, and as therapeutic agents, the history and specific biological functions of the this compound dipeptide are less well-documented. This technical guide provides a comprehensive overview of the this compound dipeptide, including its historical context within the field of peptide chemistry, modern methods for its synthesis and characterization, and its putative biological roles. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and proteomics.

Introduction: The Historical Context of the this compound Dipeptide

The formal "discovery" of the this compound dipeptide is not marked by a singular event or publication but is rather embedded in the broader history of peptide synthesis. The pioneering work of Emil Fischer at the beginning of the 20th century laid the theoretical and practical groundwork for the chemical synthesis of peptides, demonstrating that amino acids could be linked together via amide bonds, which he termed "peptide bonds"[1].

While asparagine was the first amino acid to be isolated in 1806, and glutamine was later characterized, the synthesis of specific dipeptides became a significant area of research in the mid-20th century[1]. The successful synthesis of the tripeptide L-Phenylalanyl-L-glutaminyl-L-asparagine in 1954 suggests that the chemical synthesis of the simpler this compound dipeptide was achievable during this period through solution-phase peptide synthesis methods[2]. These early methods were often laborious and involved complex protection and deprotection steps of the amino and carboxyl groups of the constituent amino acids.

Physicochemical Properties

A summary of the key computed physicochemical properties of the Gln-Asn dipeptide is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C9H16N4O5 | PubChem[3] |

| Molecular Weight | 260.25 g/mol | PubChem[3] |

| IUPAC Name | (2S)-4-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid | PubChem[3] |

| CAS Number | 14608-79-8 | PubChem[3] |

| Physical Description | Solid | Human Metabolome Database (HMDB)[3] |

| LogP | -5.99 (Extrapolated) | Human Metabolome Database (HMDB)[3] |

Synthesis of the this compound Dipeptide: Experimental Protocols

Modern peptide synthesis has largely shifted from classical solution-phase methods to more efficient and automated solid-phase peptide synthesis (SPPS) techniques.

Solid-Phase Peptide Synthesis (SPPS) of Gln-Asn

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support[4]. This methodology simplifies the purification process as excess reagents and byproducts can be removed by simple washing and filtration steps.

Protocol for Fmoc-based SPPS of Gln-Asn:

-

Resin Selection and Preparation: A suitable resin, such as a Rink amide resin for a C-terminal amide or a Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid, is chosen[5]. The resin is swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM)[6].

-

First Amino Acid Attachment (Asn): The C-terminal amino acid, Fmoc-Asn(Trt)-OH (with the side chain protected by a trityl group), is coupled to the resin. This is typically achieved by activating the carboxylic acid of the amino acid and reacting it with the functional groups on the resin[4][7].

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound asparagine is removed using a solution of piperidine (B6355638) in DMF[6].

-

Second Amino Acid Coupling (Gln): The next amino acid, Fmoc-Gln(Trt)-OH, is activated and coupled to the free amine of the resin-bound asparagine. Common coupling reagents include HBTU, HATU, or DIC/HOBt[7].

-

Final Fmoc Deprotection: The Fmoc group from the N-terminal glutamine is removed.

-

Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting groups (Trt) are simultaneously removed using a strong acid, typically a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions[4].

-

Purification and Characterization: The crude peptide is precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is then characterized by mass spectrometry and NMR to confirm its identity and purity.

Characterization of the this compound Dipeptide

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques for the characterization and quantification of dipeptides.

Experimental Protocol for LC-MS/MS Analysis:

-

Sample Preparation: The synthesized dipeptide is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., formic acid) to aid in ionization.

-

Chromatographic Separation: The sample is injected onto a liquid chromatography system, typically utilizing a reverse-phase column (e.g., C18) to separate the dipeptide from any impurities. A gradient elution with increasing organic solvent concentration is commonly used[8].

-

Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for peptides. The mass spectrometer is operated in a mode to detect the parent ion mass of the this compound dipeptide (m/z).

-

Tandem Mass Spectrometry (MS/MS): For structural confirmation, the parent ion is selected and fragmented, and the resulting fragment ions are detected. The fragmentation pattern provides information about the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the dipeptide, confirming its structure. 1H and 13C NMR are routinely used.

NMR Data for Gln-Asn (Predicted/Typical Ranges):

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Gln α-CH | ~4.2 - 4.5 | ~53 - 56 |

| Gln β-CH2 | ~1.9 - 2.2 | ~27 - 30 |

| Gln γ-CH2 | ~2.3 - 2.5 | ~31 - 34 |

| Gln δ-CONH2 | ~6.8 - 7.5 | ~175 - 178 |

| Asn α-CH | ~4.5 - 4.8 | ~50 - 53 |

| Asn β-CH2 | ~2.7 - 2.9 | ~36 - 39 |

| Asn γ-CONH2 | ~6.9 - 7.6 | ~173 - 176 |

| Peptide NH | ~8.0 - 8.5 | - |

Note: Actual chemical shifts can vary depending on the solvent, pH, and temperature.

Biological Significance of the this compound Dipeptide

While there is a lack of evidence for a specific signaling role for the free this compound dipeptide, its biological significance can be understood in the context of protein metabolism and the individual roles of its constituent amino acids.

A Transient Intermediate in Protein Metabolism

The primary route for the formation of free dipeptides in biological systems is through the breakdown of dietary and endogenous proteins by proteases and peptidases[9]. The this compound dipeptide is likely a transient intermediate in this process, being further hydrolyzed into free asparagine and glutamine by dipeptidases.

Roles of Constituent Amino Acids

-

Asparagine (Asn): A non-essential amino acid crucial for the synthesis of proteins and glycoproteins. It also plays a role in the nervous system and is involved in the transport of nitrogen.

-

Glutamine (Gln): The most abundant free amino acid in human blood and a key player in a multitude of metabolic processes, including nitrogen transport, acid-base balance, and as a primary fuel source for rapidly dividing cells like enterocytes and lymphocytes[10].

Glutamine-Containing Dipeptides in Clinical Nutrition

Due to the instability of free glutamine in aqueous solutions, glutamine-containing dipeptides, such as L-alanyl-L-glutamine and glycyl-L-glutamine, have been developed for use in clinical parenteral nutrition[10][11]. These dipeptides are more stable and soluble, and upon administration, they are hydrolyzed to release free glutamine and the other constituent amino acid[11]. This approach has been shown to improve nitrogen balance and support immune function in critically ill patients[10]. While this compound is not currently used in this context, the principle highlights the potential of dipeptides as stable delivery vehicles for key amino acids.

Quantitative Analysis of Dipeptides in Biological Samples

Recent advances in analytical techniques have enabled the quantification of a wide range of dipeptides in biological matrices. A study by Heidenreich et al. (2021) utilized a UPLC-MS/MS method to quantify 36 dipeptides in various mouse tissues. While this study did not specifically measure this compound, it did quantify the closely related dipeptide Asp-Gln, providing valuable insights into the tissue-specific distribution of dipeptides.

Table 2: Representative Concentrations of Asp-Gln in Mouse Tissues (Data adapted from Heidenreich et al., 2021) [9]

| Tissue | Asp-Gln Concentration (nmol/g) |

| Liver | High |

| Spleen | Moderate |

| Thymus | Moderate |

| Muscle | Low |

| Brain | Low |

Note: This table presents a qualitative summary of the findings for Asp-Gln as a proxy for this compound, illustrating the potential for organ-specific dipeptide profiles.

Conclusion and Future Directions

The this compound dipeptide, while not having a well-defined, independent biological function, represents a fundamental component of protein structure and metabolism. Its history is intertwined with the development of peptide chemistry. Modern synthetic and analytical techniques allow for its efficient production and characterization, opening avenues for further research.

Future studies could focus on:

-

Precise Quantification: Developing and applying sensitive analytical methods to accurately quantify free this compound dipeptide levels in various human tissues and biofluids in both healthy and diseased states.

-

Metabolic Fate: Elucidating the specific peptidases responsible for the hydrolysis of this compound and the kinetics of this process.

-

Potential Biological Activities: Although currently unknown, investigating whether the this compound dipeptide has any specific interactions with cellular receptors or transporters that differ from its constituent amino acids.

A deeper understanding of the roles of simple dipeptides like this compound will contribute to a more complete picture of protein metabolism and may reveal novel therapeutic or diagnostic opportunities.

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. US5326908A - Process for the preparation of asparagine - Google Patents [patents.google.com]

- 3. Gln-Asn | C9H16N4O5 | CID 14767397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. digital.csic.es [digital.csic.es]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. chem-agilent.com [chem-agilent.com]

- 9. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutamine-containing dipeptides in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of the Asn-Gln Dipeptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Asparagine-Glutamine (Asn-Gln), a molecule of significant interest in biochemistry and pharmaceutical sciences, possesses a unique set of physicochemical properties owing to its polar, amide-containing side chains. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its molecular structure, predicted solution behavior, and relevant thermodynamic considerations. Detailed experimental protocols for the determination of key properties such as isoelectric point and solubility are presented, alongside a discussion of its biological transport. All quantitative data is summarized for clarity, and logical workflows are visualized using the DOT language.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability, solubility, and biological activity. The following tables summarize key quantitative data.

Table 1: Molecular and Structural Properties of this compound

| Property | Value | Source |

| IUPAC Name | L-asparaginyl-L-glutamine | N/A |

| Molecular Formula | C₉H₁₆N₄O₅ | PubChem |

| Molecular Weight | 260.25 g/mol | PubChem |

| Canonical SMILES | C(C(C(=O)N)N)C(=O)NC(CCC(=O)N)C(=O)O | PubChem |

| InChI Key | ZEJGICHYBAAWTC-LURJTMHBSA-N | PubChem |

| Predicted LogP | -5.9 | PubChem |

Table 2: Predicted and Estimated Physicochemical Properties of this compound

| Property | Value | Notes |

| Isoelectric Point (pI) | ~5.53 (Estimated) | Estimated based on the pKa values of the terminal groups and the constituent amino acids. Experimental determination is recommended for precise value. |

| Aqueous Solubility | High (Qualitative) | Expected to be highly soluble in water due to the polar nature of the amide side chains. Quantitative experimental data is not readily available. |

| Standard Gibbs Free Energy of Formation (ΔG°f) | Not available | Experimental thermodynamic data for this specific dipeptide is scarce in public databases. |

| Standard Enthalpy of Formation (ΔH°f) | Not available | Experimental thermodynamic data for this specific dipeptide is scarce in public databases. |

Experimental Protocols

Accurate characterization of this compound requires robust experimental methodologies. The following sections detail standard protocols for determining key physicochemical parameters.

Determination of Isoelectric Point (pI) by Capillary Isoelectric Focusing (cIEF)

Capillary isoelectric focusing is a high-resolution technique for determining the pI of amphoteric molecules like peptides.

Methodology:

-

Sample Preparation: The this compound dipeptide is dissolved in a solution containing a mixture of carrier ampholytes and pI markers. Carrier ampholytes are small, multicharged molecules that, under the influence of an electric field, create a stable pH gradient.

-

Capillary Conditioning: The capillary is rinsed with a solution (e.g., methyl cellulose) to suppress electroosmotic flow.

-

Capillary Loading: The sample mixture is introduced into the capillary.

-

Focusing: A high voltage is applied across the capillary, which contains an anolyte (acidic solution) at the anode and a catholyte (basic solution) at the cathode. The this compound dipeptide migrates through the pH gradient until it reaches the pH where its net charge is zero, its isoelectric point. At this point, migration ceases.

-

Mobilization and Detection: After focusing, the focused bands of the dipeptide and pI markers are mobilized past a detector (typically UV absorbance at 280 nm) by applying pressure or a chemical mobilizer. The pI of this compound is determined by comparing its migration time to those of the pI markers.

The Interplay of Asparagine and Glutamine in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct role of the asparagine-glutamine (Asn-Gln) dipeptide in neuroscience is not extensively documented in current literature, the constituent amino acids, asparagine (Asn) and glutamine (Gln), are of paramount importance to central nervous system (CNS) function. They serve as crucial precursors for neurotransmitter synthesis, participate in vital metabolic cycles, and their dysregulation is implicated in a range of neurological disorders. This technical guide provides an in-depth exploration of the multifaceted roles of asparagine and glutamine in neuroscience, including their involvement in key signaling pathways, their association with disease, and the methodologies used to investigate their functions.

Core Concepts: The Glutamate-Glutamine Cycle and Neurotransmitter Synthesis

The brain maintains a delicate balance of excitatory and inhibitory neurotransmission, primarily mediated by glutamate (B1630785) and gamma-aminobutyric acid (GABA), respectively. Glutamine plays a central role in sustaining this balance through the glutamate-glutamine cycle, a metabolic partnership between neurons and glial cells, particularly astrocytes.

Glutamine is the primary precursor for the synthesis of both glutamate and GABA.[1][2] In glutamatergic neurons, glutamine is converted to glutamate by the enzyme phosphate-activated glutaminase.[1] In GABAergic neurons, glutamate is further converted to GABA by glutamate decarboxylase. Following their release into the synaptic cleft, glutamate and GABA are taken up by astrocytes. Inside astrocytes, glutamate is converted back to glutamine by the enzyme glutamine synthetase, a process that also detoxifies ammonia.[1][3] This newly synthesized glutamine is then released from astrocytes and taken up by neurons to replenish the neurotransmitter pools, thus completing the cycle.

Asparagine can also contribute to the cerebral amino acid pool. Treatment with asparagine has been shown to increase glutamine concentrations in the brain, suggesting it can serve as a precursor for glutamine and subsequently glutamate.[4][5] The synthesis of asparagine itself is catalyzed by asparagine synthetase (ASNS), which converts aspartate and glutamine into asparagine and glutamate.[6] This reaction further links the metabolic pathways of these crucial amino acids.

Signaling Pathway: The Glutamate-Glutamine Cycle

Caption: The Glutamate-Glutamine cycle between neurons and astrocytes.

N-Acetyl-Aspartyl-Glutamate (NAAG): A Prevalent Dipeptide Neuromodulator

While not the this compound dipeptide, N-acetyl-aspartyl-glutamate (NAAG) is the most abundant dipeptide in the vertebrate brain and plays a significant role as a neuromodulator.[7][8][9] NAAG is synthesized in neurons and released into the synaptic cleft, where it acts as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3).[8][9] Activation of mGluR3 leads to a reduction in the release of glutamate, providing a negative feedback mechanism to prevent excitotoxicity.[8]

NAAG is catabolized in the extracellular space by the enzyme glutamate carboxypeptidase II (GCPII), which is primarily located on astrocytes.[8][9] Inhibition of GCPII has emerged as a therapeutic strategy to enhance endogenous NAAG levels and thereby reduce glutamate excitotoxicity in various neurological and psychiatric disorders.[8]

Signaling Pathway: NAAG Neuromodulation

Caption: NAAG signaling pathway at the synapse.

Role in Neurodegenerative Diseases

The metabolism of amino acids, including asparagine and glutamine, is increasingly recognized as a critical factor in the pathophysiology of neurodegenerative diseases.[10] High concentrations of asparagine and glutamine residues within proteins have been associated with an increased propensity for aggregation and amyloid formation, a hallmark of several neurodegenerative conditions.[11] For instance, expanded polyglutamine tracts in proteins are the causative factor in Huntington's disease and several spinocerebellar ataxias.[12] The presence of Asn and Gln can influence the amyloidogenic properties of proteins, suggesting that mutations leading to an increase in these residues could play a role in the development of amyloidosis-related diseases.[11]

Therapeutic Potential of Related Dipeptides

While the direct therapeutic application of the this compound dipeptide is not established, other glutamine-containing dipeptides have shown promise in preclinical studies. The dipeptide alanine-glutamine (Ala-Gln) has been demonstrated to ameliorate retinal neurodegeneration in a model of diabetic retinopathy.[13][14] The proposed mechanisms of action include reducing inflammation, enhancing glucose metabolism, and improving mitochondrial function.[13] This suggests that the delivery of glutamine in a dipeptide form can have beneficial effects in neurological conditions.

Quantitative Data

Quantitative data specifically for the this compound dipeptide in neuroscience is scarce. However, data for related molecules and processes provide valuable context.

| Parameter | Molecule/Process | Value/Observation | Brain Region/Model | Reference |

| Concentration | Glutamine | ~2–8 nmol/mg tissue | Rat Brain (general) | [3] |

| Concentration | NAAG | ~2.3 mM | Rat Spinal Cord | [8] |

| Km of Aspartate | Asparagine Synthetase | 0.53 mM | Purified Human Enzyme | [15] |

| Km of Glutamine | Asparagine Synthetase | 2.4 mM | Purified Human Enzyme | [15] |

| Effect of Asn/Gln Treatment | Glutamine Levels | Substantial Increase | Rat Cerebellum & Medulla Oblongata | [4][5] |

Experimental Protocols

Investigating the roles of asparagine, glutamine, and related dipeptides in neuroscience involves a variety of experimental techniques.

Cell Culture and Treatment

-

Cell Lines: Primary neuronal and astrocytic cultures, or cell lines such as SH-SY5Y (neuroblastoma) or U87 MG (glioblastoma), are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with serum and growth factors.

-

Treatment: Cells are treated with specific concentrations of amino acids, dipeptides, or inhibitors (e.g., GCPII inhibitors) for defined periods.

-

Analysis: Following treatment, cells can be harvested for analysis of protein expression (Western blot), gene expression (RT-qPCR), or metabolic changes (mass spectrometry).

Measurement of Neurotransmitter Levels

-

Technique: High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection is a standard method for quantifying amino acid neurotransmitters in brain tissue homogenates or microdialysis samples.

-

Sample Preparation: Brain tissue is rapidly dissected, homogenized in an acidic solution to precipitate proteins, and centrifuged. The supernatant is then derivatized for detection.

-

Microdialysis: This in vivo technique allows for the sampling of extracellular fluid from specific brain regions in awake, behaving animals to measure neurotransmitter release.

Enzyme Activity Assays

-

Glutamine Synthetase Activity: Assayed by measuring the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine.

-

Asparagine Synthetase Activity: Can be measured by quantifying the production of AMP from ATP during the conversion of aspartate and glutamine to asparagine. A common method involves a coupled enzymatic reaction where the produced AMP is detected via a luciferase-based assay.[15]

Protein Aggregation Assays

-

Thioflavin T (ThT) Assay: ThT is a fluorescent dye that binds to amyloid fibrils. An increase in fluorescence intensity over time indicates protein aggregation.

-

Electron Microscopy: Transmission electron microscopy (TEM) can be used to visualize the morphology of protein aggregates and fibrils.

Experimental Workflow: Investigating the Effect of a Dipeptide on Neuronal Cells

Caption: A general experimental workflow for studying dipeptide effects.

Conclusion and Future Directions

While the direct investigation of the this compound dipeptide in neuroscience is limited, the foundational roles of its constituent amino acids are well-established and critical to brain function. The glutamate-glutamine cycle, the neuromodulatory actions of NAAG, and the implications of Asn/Gln in protein aggregation highlight the complex and vital interplay of these amino acids in the CNS. Future research may yet uncover specific roles for the this compound dipeptide or other small peptides in neuronal signaling and metabolism. The development of novel analytical techniques for peptidomics will be crucial in exploring this potential. For drug development professionals, targeting the metabolic pathways of glutamine and asparagine, as well as the signaling of related dipeptides like NAAG, offers promising avenues for therapeutic intervention in a host of neurological and psychiatric disorders.

References

- 1. Glutamine in the central nervous system: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of glutamine in neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of asparagine, glutamine and insulin on cerebral amino acid neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Asparagine, Glutamine and Insulin on Cerebral Amino Acid Neurotransmitters | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]

- 6. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of amino acid metabolism in neurodegenerative diseases [accscience.com]

- 11. Effect of Single Amino Acid Substitutions by Asn and Gln on Aggregation Properties of Bence-Jones Protein BIF [mdpi.com]

- 12. Neurodegenerative diseases and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]

The Asn-Gln Dipeptide: A Critical Determinant in Protein Architecture and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide unit Asparagine-Glutamine (Asn-Gln or NQ) is a recurring motif in protein structures that plays a significant, often underappreciated, role in determining protein architecture, stability, and function. While seemingly simple, the unique properties of the amide side chains of asparagine and glutamine contribute to a diverse range of phenomena, from the formation of stable structural motifs to the initiation of protein aggregation implicated in numerous neurodegenerative diseases.[1] This technical guide provides a comprehensive overview of the this compound dipeptide's role in protein science, with a focus on its structural implications, involvement in cellular signaling, and the experimental methodologies used for its study. This document is intended to be a resource for researchers and professionals in drug development seeking to understand and manipulate the properties of this compound containing proteins.

Structural Significance of the this compound Dipeptide

Asparagine and glutamine, with their polar, uncharged side chains, are adept at forming hydrogen bonds, both with water and other amino acid residues.[2][3] This capacity for hydrogen bonding is a key determinant of their structural roles.

Hydrogen Bonding and Structural Motifs

A key feature of Asn and Gln residues is their ability to form side chain-backbone hydrogen bonds, which can stabilize local protein structures.[4] While both residues participate in these interactions, they exhibit distinct preferences for the types of motifs they form. A survey of high-resolution protein crystal structures revealed that 26.4% of Asn residues and 16.3% of Gln residues are involved in short-range side chain-backbone hydrogen bonds.[4]

Table 1: Predominant Side Chain-Backbone Hydrogen Bonded Motifs for Asn and Gln [4]

| Amino Acid | Predominant Motifs (Ring Size) | Description |

| Asn | C(10)(CO(δ)(i) … NH(i + 2)) | Forms a 10-membered ring through a hydrogen bond between the side chain carbonyl oxygen and the backbone amide proton of the residue two positions down the chain. |

| C(13)(CO(δ)(i) … NH(i + 3)) | Forms a 13-membered ring through a hydrogen bond between the side chain carbonyl oxygen and the backbone amide proton of the residue three positions down the chain. | |

| C(17)(N(δ)H(i) …CO(i - 4)) | Forms a 17-membered ring through a hydrogen bond between the side chain amide proton and the backbone carbonyl oxygen of the residue four positions up the chain. | |

| Gln | C(16)(CO(ε)(i) … NH(i - 3)) | Forms a 16-membered ring through a hydrogen bond between the side chain carbonyl oxygen and the backbone amide proton of the residue three positions up the chain. |

| C(12)(N(ε)H(i) …CO(i - 2)) | Forms a 12-membered ring through a hydrogen bond between the side chain amide proton and the backbone carbonyl oxygen of the residue two positions up the chain. | |

| C(15)(N(ε)H(i) …CO(i - 3)) | Forms a 15-membered ring through a hydrogen bond between the side chain amide proton and the backbone carbonyl oxygen of the residue three positions up the chain. | |

| C(18)(N(ε)H(i) …CO(i - 4)) | Forms an 18-membered ring through a hydrogen bond between the side chain amide proton and the backbone carbonyl oxygen of the residue four positions up the chain. |

The Asn-containing motifs often mimic the structure of backbone β-turns and α-turns, highlighting their importance in shaping protein secondary structure.[4]

Role in Protein Aggregation and Disease

The presence of Asn and Gln, particularly in repeating sequences, is strongly associated with protein aggregation and the formation of amyloid fibrils, which are hallmarks of many neurodegenerative diseases.[1][5] The high propensity of these residues to form intermolecular hydrogen bonds can lead to the formation of "polar zippers," where β-sheets from different protein molecules interlock.[6] This is a key factor in the aggregation of proteins like huntingtin in Huntington's disease, which is characterized by an expanded polyglutamine tract.[1]

The location of Asn or Gln residues within a protein sequence can significantly impact its propensity to aggregate.[5][7] For instance, in the Bence-Jones protein BIF, the introduction of an Asn residue into an α-helix or an interdomain linker enhanced the formation of fibril-like structures, while a substitution in a loop region inhibited it.[5][7]

Chemical Properties and Post-Translational Modifications

The this compound dipeptide is susceptible to chemical modifications, most notably deamidation, which can have significant consequences for protein structure and function.

Deamidation

Deamidation is a non-enzymatic reaction where the side chain amide group of an asparagine or glutamine residue is hydrolyzed to a carboxylic acid, converting them to aspartic acid/isoaspartic acid and glutamic acid, respectively.[8][9] This modification introduces a negative charge and can alter a protein's structure, stability, and biological activity.[8][9]

The rate of deamidation is influenced by the local sequence and structural context.[10] The reaction proceeds through a cyclic imide intermediate (succinimide for Asn and glutarimide (B196013) for Gln).[11][12] The difference in the side chain length between Asn and Gln leads to different reaction mechanisms. For Asn-containing peptides, the attacking nucleophile is typically the C-terminal carbonyl oxygen, whereas for Gln-containing peptides, it is the N-terminal backbone nitrogen.[11][12]

Table 2: Biophysical Properties of the Gln-Asn Dipeptide [13]

| Property | Value |

| Molecular Formula | C9H16N4O5 |

| Molecular Weight | 260.25 g/mol |

| IUPAC Name | (2S)-4-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid |

| LogP | -5.99 (Extrapolated) |

This compound in Signaling Pathways

Recent research has highlighted the role of specific amino acids in regulating key cellular signaling pathways. Glutamine and asparagine have been shown to activate the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway, a central regulator of cell growth and metabolism.[14][15]

mTORC1 Signaling

The mTORC1 pathway integrates signals from growth factors, energy status, and amino acids to control protein synthesis and other anabolic processes.[15][16] While most amino acids signal to mTORC1 through the Rag GTPases, Gln and Asn can activate mTORC1 independently of this canonical pathway.[14] This alternative pathway requires the Arf1 GTPase.[14]

Below is a simplified representation of the dual mechanisms of mTORC1 activation by amino acids.

References

- 1. embl-hamburg.de [embl-hamburg.de]

- 2. Molecular dynamics simulation of a peptide chain using Gromacs | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]

- 3. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 4. Asparagine and glutamine differ in their propensities to form specific side chain-backbone hydrogen bonded motifs in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frequency of dipeptides and antidipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocols | AFM | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 8. Mass spectrometric analysis of protein deamidation - A focus on top-down and middle-down mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 11. benchchem.com [benchchem.com]

- 12. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gln-Asn | C9H16N4O5 | CID 14767397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Asn-Gln dipeptide interaction with cellular receptors

An in-depth technical guide on the interaction of the Asn-Gln dipeptide with cellular receptors is provided below, tailored for researchers, scientists, and drug development professionals.

Introduction

The dipeptide Asparagine-Glutamine (this compound) is primarily recognized in cellular biology for its role in nutrition and metabolism rather than as a classical signaling molecule that binds to a specific cell surface receptor to initiate a signaling cascade. The primary interaction of this compound with cellular components is mediated by peptide transporters, which facilitate its entry into the cell. Once intracellular, the dipeptide is rapidly hydrolyzed by peptidases into its constituent amino acids, Asparagine (Asn) and Glutamine (Gln). These amino acids are then utilized in various metabolic pathways, including protein synthesis, energy production, and nucleotide biosynthesis.

This guide focuses on the interaction of the this compound dipeptide with these cellular transporters, the experimental methods used to study these interactions, and the subsequent intracellular fate of the dipeptide.

Dipeptide Transporters: The Primary Cellular "Receptors" for this compound

The transport of di- and tripeptides across the cell membrane is primarily mediated by the Solute Carrier (SLC) 15 family of proton-coupled peptide transporters (PEPT1 and PEPT2). These transporters are crucial for the absorption of dietary peptides in the intestine and the reabsorption of peptides in the kidneys.

-

PEPT1 (SLC15A1): This is a high-capacity, low-affinity transporter found predominantly in the brush border membrane of intestinal epithelial cells. It plays a vital role in the absorption of di- and tripeptides from digested dietary protein.

-

PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a low-capacity, high-affinity transporter. It is primarily expressed in the kidneys, where it is involved in the reabsorption of peptides from the glomerular filtrate. PEPT2 is also found in other tissues, including the brain, lung, and epithelial cells of the mammary gland.

The transport of dipeptides like this compound by PEPT1 and PEPT2 is an active process driven by a proton gradient. The transporter moves the dipeptide into the cell along with a proton (H+).

Quantitative Data: Transport Kinetics

While specific transport kinetics for the this compound dipeptide are not extensively documented in publicly available literature, the following table presents representative kinetic data for the well-characterized PEPT1 and PEPT2 transporters with other model dipeptides. These values provide an approximate indication of the affinity and capacity of these transporters.

| Transporter | Substrate | Km (mM) | Vmax (pmol/mg protein/min) | Cell System |

| PEPT1 | Gly-Sar | 0.5 - 2.0 | 1000 - 5000 | Caco-2 cells |

| PEPT2 | Gly-Sar | 0.01 - 0.1 | 100 - 500 | SKPT cells |

| PEPT1 | Cephalexin | 0.1 - 1.0 | Not Reported | CHO cells |

| PEPT2 | Cephalexin | 0.05 - 0.2 | Not Reported | Pichia pastoris |

Note: Km (Michaelis constant) is an inverse measure of the substrate's affinity for the transporter. Vmax (maximum velocity) represents the maximum rate of transport.

Experimental Protocols

Cell-Based Dipeptide Uptake Assay

This protocol describes a common method for measuring the uptake of a radiolabeled or fluorescently tagged dipeptide into a cell line expressing a peptide transporter (e.g., Caco-2 cells for PEPT1, or a stably transfected HEK293 cell line).

a. Cell Culture:

-

Culture the chosen cell line to confluence in appropriate cell culture flasks or plates. For Caco-2 cells, culture for 18-21 days to allow for differentiation and expression of PEPT1.

-

Seed cells into 24-well plates at a suitable density and allow them to adhere and form a monolayer.

b. Uptake Experiment:

-

Wash the cell monolayer twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES to pH 6.0 to provide the proton gradient).

-

Pre-incubate the cells in the transport buffer for 15-20 minutes at 37°C.

-

Remove the pre-incubation buffer and add the uptake solution containing the labeled dipeptide (e.g., [14C]Gly-Sar as a model substrate, or a custom synthesized labeled this compound) at various concentrations. For competition studies, include the unlabeled this compound dipeptide.

-

Incubate for a specific time period (e.g., 5, 10, 15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

c. Quantification:

-

If a radiolabeled dipeptide was used, measure the radioactivity in the cell lysate using a scintillation counter.

-

If a fluorescently tagged dipeptide was used, measure the fluorescence using a plate reader.

-

Determine the total protein concentration in the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Calculate the rate of uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min).

In Situ Intestinal Perfusion

This is an in vivo technique used to study the absorption of substances directly from the intestine of an anesthetized animal (e.g., a rat).

a. Surgical Preparation:

-

Anesthetize the animal according to approved animal care protocols.

-

Make a midline abdominal incision to expose the small intestine.

-

Isolate a segment of the intestine (e.g., jejunum) and cannulate both ends.

b. Perfusion:

-

Perfuse the isolated intestinal segment with a warmed (37°C), oxygenated perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate.

-

After an equilibration period, switch to a perfusion buffer containing the this compound dipeptide at a known concentration.

-

Collect the effluent from the distal cannula at specific time intervals.

c. Analysis:

-

Analyze the concentration of the this compound dipeptide in the collected effluent using a suitable analytical method (e.g., HPLC-MS/MS).

-

Calculate the rate of disappearance of the dipeptide from the perfusate, which represents its absorption into the intestinal tissue.

Visualizations

Caption: Cellular uptake and metabolism of the this compound dipeptide.

Caption: Workflow for a cell-based dipeptide uptake assay.

Conclusion

The interaction of the this compound dipeptide with cellular machinery is primarily a nutritional and metabolic event, facilitated by the PEPT family of transporters. While it does not activate signaling pathways in the classical sense, the transport of this and other dipeptides is a critical physiological process. For drug development professionals, understanding the mechanisms of peptide transporters is of high importance, as they can be exploited to enhance the oral bioavailability of peptide-based drugs or drugs that are structurally similar to peptides. Future research may yet uncover more direct signaling roles for specific dipeptides, but for this compound, the current body of evidence points towards its role as a substrate for transport and a source of essential amino acids.

Metabolic Fate of Asn-Gln Dipeptide in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cell metabolism is characterized by a high demand for nutrients to fuel rapid proliferation and survival. Amino acids are critical not only as building blocks for proteins but also as key regulators of metabolic and signaling pathways. Glutamine (Gln) is a well-established essential nutrient for many cancer cells, while the role of asparagine (Asn) in cancer metabolism is an area of growing interest. Dipeptides, as a source of amino acids, represent an alternative nutrient supply that can be exploited by cancer cells. This technical guide provides an in-depth overview of the metabolic fate of the Asn-Gln dipeptide in cancer cells, from cellular uptake and intracellular hydrolysis to the subsequent metabolic pathways of its constituent amino acids and their impact on key cancer-related signaling networks. While direct experimental data on the this compound dipeptide is limited, this guide synthesizes available information on similar dipeptides and the individual roles of asparagine and glutamine to provide a comprehensive framework for research and drug development.

Cellular Uptake of the this compound Dipeptide

The primary route for dipeptide and tripeptide uptake into cells is through proton-coupled oligopeptide transporters (POTs), with PEPT1 (SLC15A1) being the most studied in the context of cancer.

The Role of PEPT1 in Dipeptide Transport

Quantitative Data on Dipeptide Uptake

The following table summarizes kinetic parameters for the uptake of various dipeptides in Caco-2 cells, a human colon adenocarcinoma cell line commonly used as a model for intestinal absorption and dipeptide transport.

| Dipeptide | Cell Line | Km (mM) | Vmax (nmol/mg protein/min) | Reference |

| Gly-Sar | Caco-2 | 0.31 ± 0.04 | 4.33 ± 0.09 | [2] |

| Gly-Gln | Caco-2 | Not Reported | Not Reported | [1] |

| Cephalexin | Caco-2 | Not Reported | Not Reported | [2] |

Note: The Vmax for Gly-Sar uptake was observed to increase to 6.55 ± 0.31 nmol/cm²/min upon treatment with leptin.[2] The uptake of Gly-Gln has been shown to upregulate PEPT1 mRNA levels in Caco-2 cells.[1]

Intracellular Hydrolysis of the this compound Dipeptide

Once inside the cell, dipeptides are rapidly hydrolyzed into their constituent amino acids by intracellular peptidases.

Cytosolic Peptidases

Several cytosolic peptidases have broad substrate specificity and are capable of cleaving a wide range of dipeptides. Dipeptidyl peptidases (DPPs), such as DPP8 and DPP9, are serine proteases that cleave N-terminal dipeptides, particularly those with a penultimate proline or alanine.[3][4] While the specific peptidase responsible for this compound hydrolysis has not been definitively identified, it is likely that one or more of these general dipeptidases are involved.

Quantitative Data on Peptidase Activity

Kinetic data for specific peptidases that may cleave the this compound bond is limited. The following table provides kinetic parameters for human dipeptidyl peptidase II (DPPII/DPP7), which shows a preference for substrates with proline at the P1 position but can also cleave other dipeptides.

| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Lys-Pro-pNA | Human DPPII | Not Reported | Not Reported | 4.1 x 106 | [5] |

| Ala-Pro-pNA | Human DPPII | Not Reported | Not Reported | 2.6 x 106 | [5] |

| Lys-Ala-pNA | Human DPPII | Not Reported | Not Reported | 0.4 x 106 | [5] |

Note: pNA (p-nitroanilide) is a chromogenic leaving group used in in vitro enzyme assays.

Metabolic Fate of Asparagine and Glutamine

Following hydrolysis of the this compound dipeptide, the released asparagine and glutamine enter various metabolic pathways that are crucial for cancer cell survival and proliferation.

Asparagine Metabolism

Asparagine is a non-essential amino acid that plays a significant role in cancer cell adaptation to metabolic stress.[6][7] Its primary fates include:

-

Protein Synthesis: Asn is incorporated into newly synthesized proteins.

-

Amino Acid Exchange: Intracellular asparagine can be exchanged for extracellular amino acids, thereby influencing the intracellular amino acid pool.[8]

-

Signaling: Asparagine levels are sensed by the cell and can regulate key signaling pathways.

Glutamine Metabolism

Glutamine is a major nutrient for many cancer cells, contributing to both bioenergetics and biosynthesis.[6] Its metabolic fates include:

-

Anaplerosis: Glutamine is converted to α-ketoglutarate to replenish the tricarboxylic acid (TCA) cycle.

-

Nucleotide Synthesis: The nitrogen from glutamine is essential for the synthesis of purines and pyrimidines.

-

Redox Homeostasis: Glutamine is a precursor for the synthesis of the antioxidant glutathione.

-

Asparagine Synthesis: The amide group of glutamine is used by asparagine synthetase (ASNS) to synthesize asparagine from aspartate.[8]

Impact on Cancer Signaling Pathways

The simultaneous influx of asparagine and glutamine from the this compound dipeptide can have a significant impact on key signaling pathways that regulate cancer cell growth and survival.

mTORC1 Signaling

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Both glutamine and asparagine can activate mTORC1 independently of the canonical Rag GTPase pathway, instead utilizing ADP-ribosylation factor 1 (ARF1).[8][9] The simultaneous provision of both amino acids has been shown to synergistically enhance mTORC1 activity.[9]

ATF4 Signaling

Activating transcription factor 4 (ATF4) is a key component of the integrated stress response, which is activated by nutrient deprivation. Depletion of intracellular asparagine leads to the activation of ATF4, which in turn upregulates the expression of genes involved in amino acid synthesis and transport, including asparagine synthetase (ASNS).[10] Exogenous asparagine can suppress the activation of ATF4.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the metabolic fate of the this compound dipeptide.

Dipeptide Uptake Assay (Radiolabeled Method)

This protocol describes a method for measuring the uptake of a radiolabeled dipeptide into cultured cancer cells.

Materials:

-

Radiolabeled this compound dipeptide (e.g., [3H]this compound or [14C]this compound)

-

Cultured cancer cells (e.g., Caco-2) seeded in 24-well plates

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with HEPES to pH 6.0)

-

Stop solution (ice-cold PBS)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Grow cancer cells to confluency in 24-well plates.

-

Wash the cells twice with pre-warmed uptake buffer (pH 6.0).

-

Add uptake buffer containing the radiolabeled this compound dipeptide at various concentrations to the wells.

-

Incubate for a defined period (e.g., 1-10 minutes) at 37°C.

-

To stop the uptake, aspirate the uptake buffer and rapidly wash the cells three times with ice-cold stop solution.

-

Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate in parallel wells to normalize the uptake data.

-

Calculate the uptake rate (e.g., in nmol/mg protein/min). Kinetic parameters (Km and Vmax) can be determined by performing the assay over a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.

Intracellular Peptidase Activity Assay (HPLC-based)

This protocol outlines a method to measure the intracellular hydrolysis of the this compound dipeptide using high-performance liquid chromatography (HPLC).[11][12]

Materials:

-

This compound dipeptide

-

Cultured cancer cells

-

Cell lysis buffer (e.g., hypotonic buffer)

-

Trichloroacetic acid (TCA) or other protein precipitation agent

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or fluorescence after derivatization)

-

Mobile phase appropriate for separating the dipeptide and its constituent amino acids

Procedure:

-

Prepare a cytosolic extract from the cancer cells by homogenization and centrifugation.

-

Incubate a known concentration of the this compound dipeptide with the cytosolic extract at 37°C.

-

At various time points, take aliquots of the reaction mixture and stop the reaction by adding a protein precipitation agent (e.g., TCA).

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by HPLC to quantify the disappearance of the this compound dipeptide and the appearance of asparagine and glutamine.

-

Calculate the rate of hydrolysis. Enzyme kinetic parameters can be determined by varying the substrate concentration.

Metabolic Flux Analysis (13C-labeled Dipeptide)

This protocol describes a general workflow for tracing the metabolic fate of the carbon and nitrogen atoms from a stable isotope-labeled this compound dipeptide.[13][14][15]

Materials:

-

13C-labeled this compound dipeptide (e.g., [U-13C9, 15N4]this compound)

-

Cultured cancer cells

-

Growth medium lacking unlabeled asparagine and glutamine

-

Metabolite extraction solvent (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Culture cancer cells in a medium containing the 13C-labeled this compound dipeptide as the sole source of these amino acids.

-

After a defined incubation period to allow for metabolic steady-state labeling, rapidly quench metabolism and extract intracellular metabolites using a cold solvent.

-

Analyze the metabolite extracts by LC-MS or GC-MS to measure the mass isotopologue distribution of downstream metabolites (e.g., TCA cycle intermediates, other amino acids, nucleotides).

-

Use metabolic flux analysis software to fit the labeling data to a metabolic network model and quantify the fluxes through the relevant pathways.

Visualizations

Signaling Pathways

Caption: Signaling pathways influenced by Asn and Gln.

Experimental Workflow: Dipeptide Uptake Assay

Caption: Workflow for a radiolabeled dipeptide uptake assay.

Logical Relationship: Metabolic Fate of this compound

Caption: Overview of the metabolic fate of the this compound dipeptide.

Conclusion

The this compound dipeptide represents a potential nutrient source for cancer cells, providing two amino acids that are critical for their metabolic and signaling networks. While direct research on this specific dipeptide is limited, the existing knowledge of dipeptide transport, intracellular hydrolysis, and the individual roles of asparagine and glutamine provides a strong foundation for further investigation. Understanding the complete metabolic fate of the this compound dipeptide and its impact on cancer cell biology may open new avenues for therapeutic intervention, particularly in the context of targeting cancer metabolism. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate future research in this promising area.

References

- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physoc.org [physoc.org]

- 3. Identifying Natural Substrates for Dipeptidyl Peptidases 8 and 9 Using Terminal Amine Isotopic Labeling of Substrates (TAILS) Reveals in Vivo Roles in Cellular Homeostasis and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asparagine couples mitochondrial respiration to ATF4 activity and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. ckisotopes.com [ckisotopes.com]

- 14. Application Note 34 â Fluxing Through Cancer: Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors [isotope.com]

- 15. researchgate.net [researchgate.net]

The Amide Signaling Circuit: A Technical Whitepaper on the Interplay of Asparagine and Glutamine in Cellular Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

While the dipeptide Asn-Gln itself is not recognized as a canonical signaling molecule with a dedicated receptor, the metabolic and signaling interplay between its constituent amino acids, asparagine (Asn) and glutamine (Gln), forms a critical cellular regulatory axis known as the Amide Signaling Circuit (ASC). This technical guide delineates the core principles of the ASC, positing glutamine as a primary messenger of nutrient status and asparagine as a key second messenger. The enzyme asparagine synthetase (ASNS) acts as the central sensor and transducer in this circuit. This document provides an in-depth overview of the ASC pathway, quantitative data on its key components, detailed experimental protocols for its investigation, and visual diagrams of the signaling logic and experimental workflows.

The Amide Signaling Circuit (ASC)

The Amide Signaling Circuit is a model that describes how cells sense glutamine availability and translate this information into downstream physiological responses, including cell growth, proliferation, and stress adaptation.[1][2] In this pathway, glutamine is not merely a metabolite but a primary signaling driver. Its conversion to asparagine by ASNS serves as a crucial checkpoint for cellular homeostasis.[1][3]

Core Components and their Roles:

-

Glutamine (Gln): The primary messenger, reflecting the overall nutrient and nitrogen availability in the cellular environment.

-

Asparagine Synthetase (ASNS): The central sensor of the circuit. ASNS catalyzes the ATP-dependent conversion of aspartate and glutamine to asparagine and glutamate.[4][5] Its expression and activity are tightly regulated by cellular stress and cell cycle progression.[1][2]

-

Asparagine (Asn): The second messenger. ASNS-generated asparagine signals glutamine sufficiency and allosterically regulates key cellular processes.[1][4] It plays a crucial role in reactivating mTOR signaling and suppressing ER stress in glutamine-deprived cells.[5]

The ASC model proposes that ASNS's enzymatic properties, particularly its affinity for glutamine, allow it to function as a sensitive gauge of intracellular Gln concentrations. The resulting Asn production then acts as a feed-forward signal, influencing amino acid transport and the activity of major regulatory proteins like those in the mTORC1 pathway.[1][3]

Signaling Pathway Diagram

Caption: The Amide Signaling Circuit (ASC).

Quantitative Data

The functionality of the Amide Signaling Circuit is underpinned by the specific biochemical properties of its components.

| Parameter | Value | Organism/System | Significance | Reference |

| ASNS Km for Glutamine | 2–4 mM | Human | The relatively low affinity for Gln allows ASNS activity to be proportional to cytosolic Gln concentration, enabling its role as a sensor. | [1] |

| ASNS Km for Aspartate | 0.53 mM | Human | Higher affinity for aspartate compared to glutamine. | N/A |

| ASNS Km for ATP | Not specified | Human | ATP is required for the synthetase reaction. | N/A |

Experimental Protocols

Investigating the Amide Signaling Circuit requires a combination of molecular biology, cell culture, and biochemical techniques. The following protocols provide a methodological framework.

General Experimental Workflow

The logical flow for studying the ASC typically involves modulating the core components (Gln, Asn, ASNS) and observing the effects on downstream signaling and cellular phenotypes.

Caption: General experimental workflow for ASC investigation.

Protocol: ASNS Silencing and Phenotypic Analysis

Objective: To determine the effect of ASNS knockdown on cell proliferation under varying asparagine conditions.

1. Cell Culture and Transfection:

- Culture a relevant cell line (e.g., HeLa, MCF7) in standard DMEM/F12 medium supplemented with 10% FBS.

- Seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.

- Transfect cells with either a non-targeting control siRNA or an siRNA specific for human ASNS using a lipid-based transfection reagent according to the manufacturer's protocol.

2. Media Exchange and Treatment:

- 24 hours post-transfection, replace the medium with one of the following custom-formulated media:

- Control Medium: Complete DMEM with physiological levels of Gln and Asn.

- Asn-Depleted Medium: Complete DMEM lacking Asn.

- Asn-Supplemented Medium: Asn-Depleted Medium supplemented with a high concentration of Asn.

3. Proliferation Assay:

- Incubate cells for 48-72 hours.

- At the end of the incubation period, detach cells using trypsin and count them using a hemocytometer or an automated cell counter.

- Alternatively, perform a colorimetric proliferation assay (e.g., MTT or WST-1) to assess cell viability.

4. Verification of Knockdown:

- In a parallel set of wells, lyse the cells 48 hours post-transfection.

- Perform qRT-PCR to quantify ASNS mRNA levels and Western blotting with an anti-ASNS antibody to confirm protein knockdown.

Protocol: Analysis of mTORC1 Signaling

Objective: To assess the role of asparagine in mTORC1 activation downstream of ASNS.

1. Experimental Setup:

- Culture cells as described in 4.2.1.

- Subject cells to glutamine deprivation for a defined period (e.g., 2-4 hours) to deactivate mTORC1.

- Treat the glutamine-starved cells with either vehicle control or a specified concentration of asparagine for 30-60 minutes.

2. Protein Extraction and Western Blotting:

- Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

- Quantify total protein concentration using a BCA assay.

- Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

- Probe the membrane with primary antibodies against:

- Phospho-S6 Kinase (a downstream target of mTORC1)

- Total S6 Kinase

- Phospho-4E-BP1 (another mTORC1 target)

- Total 4E-BP1

- A loading control (e.g., β-actin or GAPDH)

- Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

3. Densitometry Analysis:

- Quantify band intensities using imaging software.

- Calculate the ratio of phosphorylated protein to total protein to determine the level of mTORC1 pathway activation.

Biosynthesis and Degradation

-

Biosynthesis: The this compound dipeptide, like other dipeptides, can be formed through the enzymatic or non-enzymatic degradation of larger polypeptides.[6] Direct biosynthesis is catalyzed by non-ribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs), though specific synthases for linear this compound have not been highlighted in the provided context.[6]

-

Degradation: Dipeptides are typically hydrolyzed into their constituent amino acids by peptidases. In the context of glutamine-containing dipeptides used for nutritional support, they are often taken up by peptide transporters like PepT1 and then rapidly degraded intracellularly.[7] The deamidation of asparagine and glutamine residues, a common form of non-enzymatic degradation in proteins, is also a well-studied process that can impact protein structure and function.[8][9][10]

Conclusion

The this compound dipeptide does not function as a classical signaling molecule. However, the metabolic relationship between asparagine and glutamine forms the basis of the Amide Signaling Circuit, a crucial mechanism for nutrient sensing and the regulation of cell fate. Understanding the ASC, with ASNS as its fulcrum and asparagine as its key effector, offers significant opportunities for research in cellular metabolism, oncology, and the development of novel therapeutic strategies targeting amino acid dependency in disease. The experimental frameworks provided herein offer a starting point for the further elucidation of this important signaling network.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Role of glutamine and interlinked asparagine metabolism in vessel formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Asn-Gln Axis: A Central Regulator of Cellular Stress Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cellular homeostasis is under constant threat from various stressors, including nutrient deprivation, endoplasmic reticulum (ER) stress, and hypoxia. The ability of cells, particularly cancer cells, to adapt to these stressful conditions is paramount for their survival and proliferation. Emerging evidence highlights the critical role of the asparagine (Asn) and glutamine (Gln) metabolic axis as a central signaling hub in the cellular stress response. This technical guide provides a comprehensive overview of the molecular mechanisms by which Asn and Gln metabolism and signaling contribute to cellular adaptation to stress. We delve into the key signaling pathways, present quantitative data on the effects of Asn and Gln modulation, and provide detailed experimental protocols for studying this critical metabolic axis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target cellular stress pathways for therapeutic benefit.

Introduction

Glutamine is the most abundant amino acid in plasma and a critical nutrient for rapidly proliferating cells, serving as a key source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and glutathione. Asparagine, while also a non-essential amino acid, has traditionally been viewed as less central to metabolism. However, recent studies have revealed a pivotal signaling role for asparagine, particularly under conditions of cellular stress.

The intracellular levels of asparagine are tightly regulated by the enzyme Asparagine Synthetase (ASNS), which catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine. The expression and activity of ASNS are exquisitely sensitive to cellular stress, making it a key node in the integration of metabolic and stress signaling pathways. This guide will explore the intricate interplay between Asn, Gln, and the major cellular stress response pathways, providing a framework for understanding and investigating this critical axis.

Key Signaling Pathways

The cellular response to Asn and Gln availability is primarily mediated by two major signaling pathways: the General Amino Acid Control (GAAC) pathway, orchestrated by the kinase GCN2, and the Unfolded Protein Response (UPR), which is activated by ER stress. These pathways converge on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent preferential translation of Activating Transcription Factor 4 (ATF4). Additionally, the mTORC1 pathway, a central regulator of cell growth and metabolism, is intricately linked to Asn and Gln availability.

The GCN2-eIF2α-ATF4 Pathway: Sensing Amino Acid Deprivation

Under conditions of amino acid insufficiency, uncharged tRNAs accumulate and activate the GCN2 kinase. Activated GCN2 phosphorylates eIF2α at Serine 51, which leads to a global inhibition of protein synthesis, conserving resources. Paradoxically, this event promotes the translation of ATF4 mRNA, which contains upstream open reading frames (uORFs) that are inhibitory under basal conditions but permissive for translation upon eIF2α phosphorylation. ATF4 is a transcription factor that induces the expression of genes involved in amino acid synthesis, transport, and stress resistance, including ASNS.

An In-depth Technical Guide on the Core Mechanisms of Asn-Gln Dipeptide Uptake and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cellular uptake and transport of di- and tripeptides are critical physiological processes for nitrogen assimilation and play a significant role in the pharmacokinetics of various peptide-based drugs. The dipeptide asparagine-glutamine (Asn-Gln) is of particular interest due to the metabolic roles of its constituent amino acids. This technical guide provides a comprehensive overview of the core mechanisms governing this compound dipeptide uptake and transport, focusing on the primary transporters involved, their kinetic properties, regulatory signaling pathways, and detailed experimental methodologies for their characterization.

Primary Transporters of this compound Dipeptide

The transport of this compound and other small peptides across cellular membranes is primarily mediated by the Proton-Coupled Oligopeptide Transporter (POT) family, also known as the Solute Carrier 15 (SLC15) family. The two major members responsible for di- and tripeptide transport in mammals are PepT1 (SLC15A1) and PepT2 (SLC15A2).

-

PepT1 (SLC15A1): This is a high-capacity, low-affinity transporter predominantly expressed in the apical membrane of intestinal epithelial cells, where it plays a crucial role in the absorption of dietary peptides. It is also found in the kidney. Due to its broad substrate specificity, PepT1 is a key player in the oral bioavailability of many peptide-like drugs.

-

PepT2 (SLC15A2): In contrast to PepT1, PepT2 is a low-capacity, high-affinity transporter. It is primarily expressed in the apical membrane of renal tubular cells, where it is responsible for the reabsorption of peptides from the glomerular filtrate[1]. PepT2 is also found in other tissues, including the brain, lung, and mammary gland[1].

Both PepT1 and PepT2 mediate the uptake of a vast array of di- and tripeptides, with estimates suggesting they can transport over 400 different dipeptides and 8,000 tripeptides[1]. The transport process is stereoselective, with a preference for peptides containing L-amino acids[1].

Quantitative Data on Dipeptide Transport

Table 1: Kinetic Parameters for PepT1-Mediated Dipeptide Transport

| Substrate | Cell System | Km / Kt (mM) | Vmax (relative units) | Reference |

| Gly-Gln | Xenopus oocytes expressing zPepT1a | 0.24 (at pH 6.5) | - | [3] |

| Gly-Sar | Caco-2 cells | 0.31 ± 0.04 | 4.33 ± 0.09 nmol/cm²/min | [2][4] |

| Gly-Sar | Xenopus oocytes expressing mPEPT1 | 0.66 ± 0.12 | - |

Note: Km (Michaelis constant) and Kt (transport constant) are measures of the substrate concentration at which the transport rate is half of the maximum. Data for Gly-Gln is presented as a proxy for this compound.

Table 2: Kinetic Parameters for PepT2-Mediated Dipeptide Transport

| Substrate | Cell System | Km / Ki (µM) | Vmax (relative units) | Reference |

| Gly-Gln | - | Data not available | - | |

| Ala-Ala | E. coli expressing YePEPTK314A | 57.3 | - | [5] |

| LZNV (inhibitor) | - | 2 | - | [5] |

Note: Data for PepT2 kinetics with this compound or similar dipeptides is scarce. The table includes available data for other substrates and inhibitors to provide context for the high-affinity nature of this transporter. Ki is the inhibition constant.

Experimental Protocols for Studying this compound Dipeptide Uptake

Characterizing the uptake and transport of this compound requires robust experimental systems. The following are detailed methodologies for key experiments.

Cell Culture

-

Caco-2 Cells: These human colorectal adenocarcinoma cells differentiate into a polarized monolayer of enterocytes, forming tight junctions and expressing brush border enzymes and transporters, including PepT1. They are a widely used in vitro model for studying intestinal drug and nutrient absorption.

-

Seeding: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) at a density of approximately 6 x 104 cells/cm².

-

Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Differentiation: Culture for 21-28 days to allow for full differentiation and polarization. The integrity of the monolayer should be monitored by measuring the transepithelial electrical resistance (TEER).

-

-

HEK293 Cells: Human embryonic kidney 293 cells are readily transfected and are useful for heterologous expression of specific transporters like PepT1 or PepT2, allowing for the study of a single transporter in isolation.

-

Transfection: Transfect HEK293 cells with a plasmid vector containing the cDNA for human PepT1 or PepT2 using a suitable transfection reagent. Stable cell lines can be established by selection with an appropriate antibiotic.

-

-

Xenopus laevis Oocytes: Oocytes from the African clawed frog are a powerful system for expressing and characterizing membrane transporters. They have a low background of endogenous transport activity for many substrates.

-

cRNA Injection: Synthesize capped cRNA from the linearized plasmid DNA containing the transporter cDNA. Inject the cRNA into Stage V-VI oocytes.

-

Incubation: Incubate the injected oocytes for 2-4 days to allow for transporter expression in the oocyte membrane.

-

Dipeptide Uptake Assay

This protocol can be adapted for Caco-2 cells, transfected HEK293 cells, or Xenopus oocytes.

-

Preparation:

-

Wash the cells/oocytes twice with an uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS) adjusted to the desired pH (typically pH 6.0 for PepT1 to utilize the proton gradient).

-

Pre-incubate the cells/oocytes in the uptake buffer for 10-15 minutes at 37°C.

-

-

Uptake Initiation:

-

Remove the pre-incubation buffer and add the uptake buffer containing the this compound dipeptide at various concentrations. If using a radiolabeled dipeptide (e.g., ³H-Asn-Gln or ¹⁴C-Asn-Gln), include a known amount of radioactivity.

-

-

Incubation:

-

Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

-

Uptake Termination:

-

Rapidly terminate the uptake by aspirating the substrate solution and washing the cells/oocytes three times with ice-cold uptake buffer to remove extracellular dipeptide.

-

-

Quantification:

-

For Radiolabeled Dipeptides: Lyse the cells/oocytes and measure the intracellular radioactivity using a scintillation counter.

-

For Non-labeled Dipeptides (LC-MS/MS):

-

Lyse the cells/oocytes in a suitable solvent (e.g., 80% methanol).

-

Centrifuge to pellet cellular debris.

-

Analyze the supernatant for intracellular this compound concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method[3][6][7][8]. This involves separating the analyte on a chromatographic column and detecting it based on its specific mass-to-charge ratio.

-

-

-

Data Analysis:

-

Normalize the uptake data to the protein content of the cell lysate or the number of oocytes.

-

Determine the kinetic parameters (Km and Vmax) by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.

-

Signaling Pathways Regulating this compound Dipeptide Transport

The activity and expression of PepT1 and PepT2 are regulated by various signaling pathways, allowing for the dynamic control of peptide transport in response to physiological cues.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, proliferation, and metabolism. Activation of this pathway has been shown to influence the trafficking of transporters to the plasma membrane. For instance, insulin (B600854) can stimulate the translocation of PepT1 from intracellular vesicles to the apical membrane of intestinal cells via a PI3K-dependent mechanism, thereby increasing the transport capacity[9].

cAMP/PKA Pathway